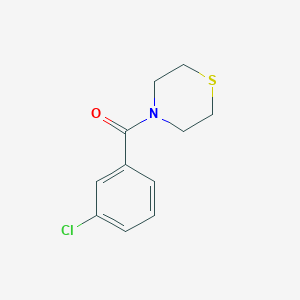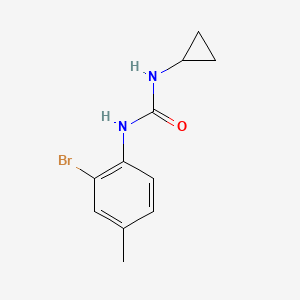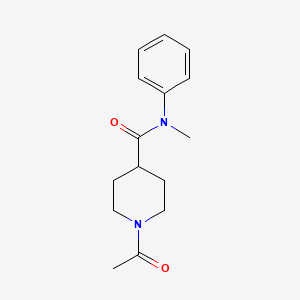
4-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)benzamide, commonly known as MP-10, is a synthetic compound that belongs to the class of benzamide derivatives. It was first synthesized in 2004 by a group of researchers led by David E. Nichols at Purdue University. MP-10 is known for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
MP-10 acts as a partial agonist at the dopamine D2 receptor, meaning that it can activate the receptor but only to a limited extent compared to full agonists like dopamine. This property allows researchers to manipulate dopamine signaling in a more precise manner than with full agonists. MP-10 also has antagonist activity at the serotonin 5-HT2B receptor, which may contribute to its behavioral effects.
Biochemical and Physiological Effects:
MP-10 has been shown to increase locomotor activity and induce stereotypic behaviors in rodents, which are typical effects of dopamine agonists. It has also been reported to enhance the rewarding effects of cocaine and amphetamine, suggesting a potential role in addiction research. MP-10 has been used to investigate the role of dopamine in other behaviors, such as social interaction and anxiety.
実験室実験の利点と制限
One advantage of using MP-10 in scientific research is its high potency and selectivity for the dopamine D2 receptor. This allows for precise manipulation of dopamine signaling without affecting other neurotransmitter systems. However, MP-10 has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, its effects may vary depending on the species and strain of animal used.
将来の方向性
There are several potential directions for future research on MP-10. One area of interest is its potential as a treatment for dopamine-related disorders, such as Parkinson's disease and schizophrenia. MP-10 could also be used to investigate the role of dopamine in other neurological and psychiatric conditions, such as depression and anxiety disorders. Another direction for future research is the development of new compounds that are more potent and selective than MP-10, which could further advance our understanding of dopamine signaling. Finally, MP-10 could be used in combination with other drugs or therapies to enhance their effectiveness or reduce side effects.
合成法
The synthesis of MP-10 involves a multi-step process that starts with the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. This intermediate is then reacted with N-methylpiperidine to form 4-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)benzamide. The purity of the final product can be improved by recrystallization.
科学的研究の応用
MP-10 is a potent and selective agonist of the dopamine D2 receptor, which is involved in the regulation of reward, motivation, and motor function. It has been used in various studies to investigate the role of dopamine in these processes. MP-10 has also been shown to have affinity for other receptors, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, and the adrenergic α2A and α2C receptors. This broad receptor profile makes MP-10 a valuable tool for studying the interactions between different neurotransmitter systems.
特性
IUPAC Name |
4-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-13-5-7-14(8-6-13)16(19)18(3)15-9-11-17(2)12-10-15/h5-8,15H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKJGWXGBLGELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)


![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)
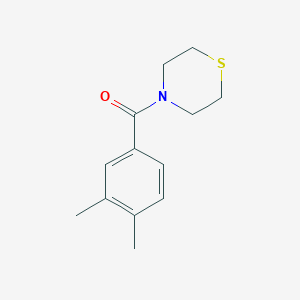


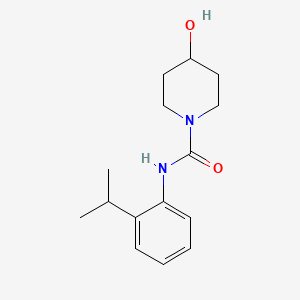
![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)
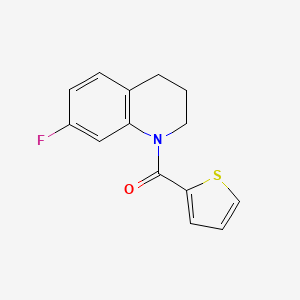
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7513160.png)
